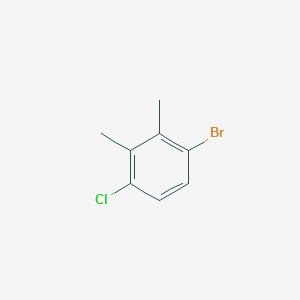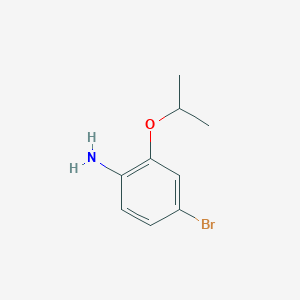![molecular formula C24H16BrN B1524176 9-([1,1'-联苯]-4-基)-3-溴-9H-咔唑 CAS No. 894791-46-9](/img/structure/B1524176.png)
9-([1,1'-联苯]-4-基)-3-溴-9H-咔唑
描述
“9-([1,1’-Biphenyl]-4-yl)-3-bromo-9H-carbazole” is a complex organic compound that likely contains a biphenyl group (a molecule with two connected phenyl rings) and a carbazole group (a tricyclic compound consisting of two benzene rings fused onto a five-membered nitrogen-containing ring). The bromo- indicates the presence of a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a biphenyl group connected to a carbazole group. The exact structure would depend on the specific locations of these groups and the bromine atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Biphenyl compounds can undergo various reactions such as oxidation, reduction, and halogenation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and location of the bromine atom and the arrangement of the biphenyl and carbazole groups .
科学研究应用
Antibacterial Agents
The biphenyl and carbazole derivatives, including compounds similar to 3-BROMO-9-(4-BIPHENYLYL)CARBAZOLE, have been studied for their potential as antibacterial agents . These compounds have shown potent inhibitory activities against antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis. The presence of strong electron-withdrawing groups and hydroxyl groups in these molecules contributes to their antibacterial efficacy .
Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are key materials in the development of OLEDs due to their excellent electroluminescent properties. They can be used to create thermally activated delayed fluorescence (TADF) materials, which are efficient in harvesting both singlet and triplet excitons for high electroluminescence efficiency .
Antimicrobial Agents Against Gram-Negative Pathogens
Specific biphenyl-carbazole compounds have demonstrated comparable inhibitory activities to ciprofloxacin against Gram-negative bacteria, such as carbapenem-resistant Acinetobacter baumannii. This suggests their potential application as antimicrobial agents in treating infections caused by these pathogens .
Bioorganic Chemistry
In the field of bioorganic chemistry , biphenyl and carbazole derivatives are being explored for their structural innovation. They offer novel structures chemically different from currently known antibiotics, which could lead to the development of new classes of antibiotics against resistant strains .
Chemical Utilization of Forestry Biomass
Carbazole and biphenyl derivatives are being researched for their role in the chemical utilization of forestry biomass . They can be synthesized through environmentally friendly processes, such as Suzuki-coupling and demethylation reactions, providing a sustainable approach to material synthesis .
Environmental Pollution Research
While not directly related to 3-BROMO-9-(4-BIPHENYLYL)CARBAZOLE, biphenyl compounds have been extensively used and studied in the context of environmental pollution research . Understanding their applications and impact on the environment is crucial for developing strategies to mitigate pollution and promote environmental sustainability .
Medicinal Chemistry
In medicinal chemistry , the study of carbazole derivatives is significant for drug discovery and development. Their diverse biological activities, including antibacterial properties, make them valuable scaffolds for designing drugs with targeted therapeutic effects .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-bromo-9-(4-phenylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-19-12-15-24-22(16-19)21-8-4-5-9-23(21)26(24)20-13-10-18(11-14-20)17-6-2-1-3-7-17/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCNGNGLTRMQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694804 | |
| Record name | 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
894791-46-9 | |
| Record name | 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(4-Biphenylyl)-3-bromocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1524097.png)
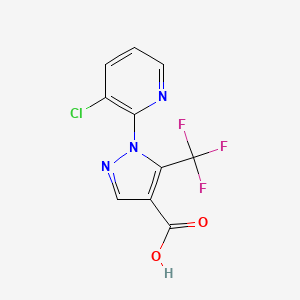
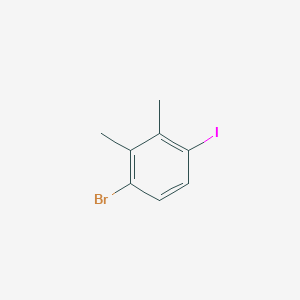

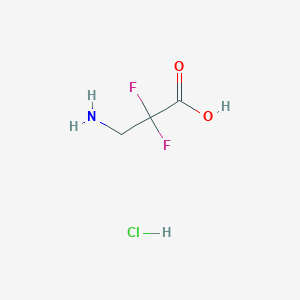
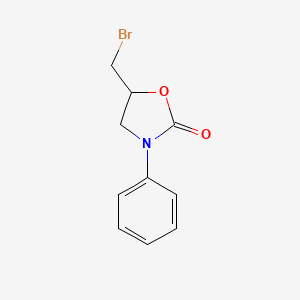
![2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile](/img/structure/B1524106.png)
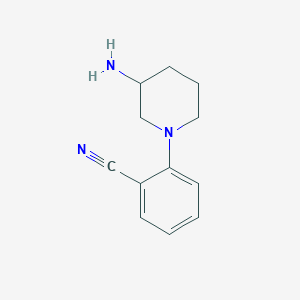
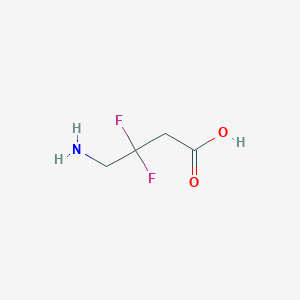

![3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid](/img/structure/B1524111.png)
